molecular formula C19H17FN2OS B2381693 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide CAS No. 896615-23-9

3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2381693
CAS No.: 896615-23-9
M. Wt: 340.42
InChI Key: DRAMAHXSPCAQQY-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide typically involves the formation of the thiazole ring followed by the introduction of the fluoro and benzamide groups. One common synthetic route includes the reaction of m-tolylamine with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 3-fluorobenzoyl chloride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar compounds to 3-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-fluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-13-4-2-6-15(10-13)19-22-17(12-24-19)8-9-21-18(23)14-5-3-7-16(20)11-14/h2-7,10-12H,8-9H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAMAHXSPCAQQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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